![molecular formula C14H15ClN4O3S B2958277 N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1185074-58-1](/img/structure/B2958277.png)

N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

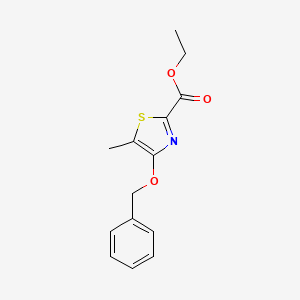

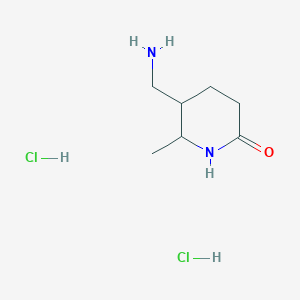

“N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride” is a chemical compound. It’s a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . This compound is used in the preparation of thiazolopyridine and tetrahydrothiazolopyridine derivatives .

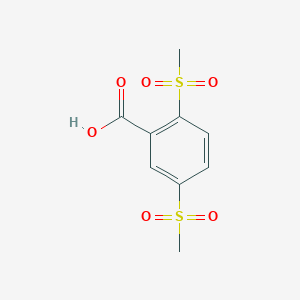

Physical And Chemical Properties Analysis

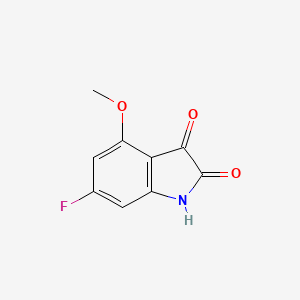

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and physical state. For the related compound 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride, the molecular formula isC8H10N2O2S·HCl, the molecular weight is 234.70, and the physical state at 20°C is solid .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound is a part of investigations into novel heterocyclic frameworks that display significant antibacterial and antifungal activities. For instance, derivatives similar to N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide hydrochloride have been synthesized and characterized for their microbial inhibitory properties. Compounds synthesized in these studies were shown to possess notable antimicrobial efficacy against a range of bacterial and fungal strains, underscoring their potential as leads for the development of new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Novel Synthetic Pathways

Research has also focused on developing innovative synthetic routes to create complex heterocyclic structures that include the thiazolo[5,4-c]pyridin motif. These synthetic strategies are crucial for generating diverse compound libraries for biological screening. Studies in this domain have leveraged various chemical reactions, highlighting the versatility of heterocyclic chemistry in accessing compounds with potential therapeutic applications.

For example, the exploration of hypervalent iodine-mediated synthesis provides insight into creating 1-aryl/hetryl-1,2,4-triazolo[4,3-a] pyridines and 1-aryl/hetryl 5-methyl-1,2,4-triazolo[4,3-a]quinolines, demonstrating the synthetic utility of iodine(III) reagents in constructing complex heterocyclic systems with potential antibacterial properties (Sadana, Mirza, Aneja, & Prakash, 2003).

Safety and Hazards

Mechanism of Action

Biochemical Pathways

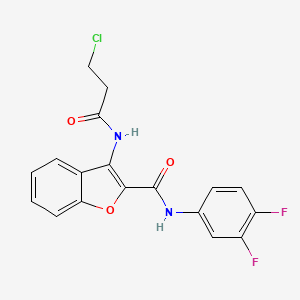

The compound is involved in the synthesis of N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives, which are known to have antithrombotic properties

Result of Action

It is used as a reagent in the synthesis of certain derivatives that have antithrombotic properties .

Action Environment

The compound is recommended to be stored in an inert atmosphere at room temperature . Environmental factors such as temperature, light, and humidity can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-nitrobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3S.ClH/c1-17-6-5-11-12(8-17)22-14(15-11)16-13(19)9-3-2-4-10(7-9)18(20)21;/h2-4,7H,5-6,8H2,1H3,(H,15,16,19);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZZCVOIMMFQMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethyl-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2958196.png)

![3-((4-(3-chlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2958201.png)

![3-(5-bromo-2-methoxyphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2958206.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2958207.png)

![9-(3-chlorophenyl)-3-[(3-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B2958212.png)

![N-(4-acetamidophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2958215.png)